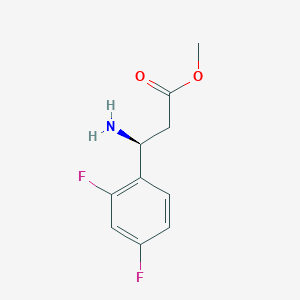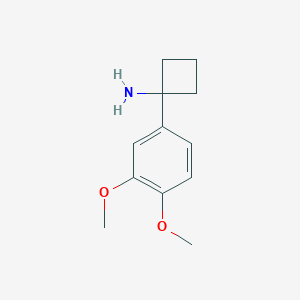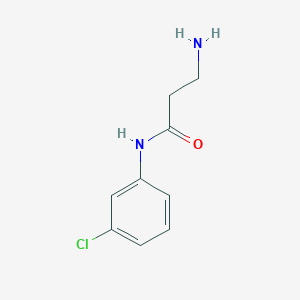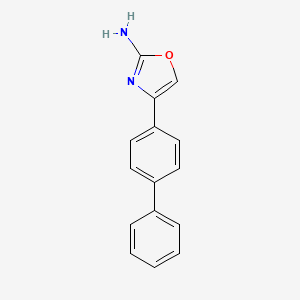
(3-Amino-5-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2 It is a derivative of boronic acid, characterized by the presence of an amino group and a methyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-methylphenyl)boronic acid typically involves the reaction of 3-amino-5-methylphenylboronic ester with a suitable hydrolyzing agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the removal of impurities and by-products.
化学反応の分析
Types of Reactions: (3-Amino-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3-Amino-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying enzyme activities.
作用機序
The mechanism of action of (3-Amino-5-methylphenyl)boronic acid involves its interaction with various molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophiles, leading to the inhibition of enzyme activities or modulation of signaling pathways . The boronic acid group is particularly effective in binding to active sites of enzymes, making it a valuable tool in drug design and biochemical research.
類似化合物との比較
- Phenylboronic acid
- (3-Amino-4-methylphenyl)boronic acid
- (3-Amino-2-methylphenyl)boronic acid
Comparison: (3-Amino-5-methylphenyl)boronic acid is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which influences its reactivity and binding properties. Compared to phenylboronic acid, the presence of the amino group enhances its ability to participate in nucleophilic substitution reactions. The methyl group also affects the compound’s steric and electronic properties, making it distinct from other similar boronic acids .
特性
分子式 |
C7H10BNO2 |
|---|---|
分子量 |
150.97 g/mol |
IUPAC名 |
(3-amino-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,9H2,1H3 |
InChIキー |
KKVLCOVQJJXBSG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)N)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)



![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)

![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)

![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)


![1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11727135.png)
